molecular formula C21H35N5O4 B1675812 Lysyl-phenylalanyl-lysine CAS No. 54925-87-0

Lysyl-phenylalanyl-lysine

Cat. No.: B1675812
CAS No.: 54925-87-0
M. Wt: 421.5 g/mol
InChI Key: AZOFEHCPMBRNFD-BZSNNMDCSA-N
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Description

Lysyl-phenylalanyl-lysine is a bioactive chemical.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFEHCPMBRNFD-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203439
Record name Lysyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54925-87-0
Record name Lysyl-phenylalanyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Short Peptides in Contemporary Biochemical and Molecular Research

Short peptides, which are chains of 2 to 20 amino acids, are at the forefront of biochemical and molecular research due to their unique combination of properties. ukrbiochemjournal.org They occupy a middle ground between small molecules and large proteins, possessing greater target selectivity than small molecules and better cell permeability than larger proteins. encyclopedia.pub This unique positioning allows them to act as signaling molecules and to interfere with protein-protein interactions, which are fundamental to many biological processes. nih.gov

The biological activity of many peptides is often mediated by their short-chain fragments, with the activity of these oligopeptides sometimes surpassing that of the precursor peptide. ukrbiochemjournal.org Their structural diversity and conformational flexibility enable them to interact with specific receptor sites, leading to high binding affinity for a wide range of biological targets. encyclopedia.pub This has led to their investigation as promising candidates for pharmacotherapy, cell culture applications, and drug delivery systems. ukrbiochemjournal.org

Modern research has been spurred by advancements in synthesis, in silico modeling, and nanotechnology, which help to overcome some of the natural limitations of peptides, such as their susceptibility to degradation by proteases. ukrbiochemjournal.orgnih.gov Consequently, short peptides are being explored for a wide array of applications, from disrupting protein-protein binding at functional sites to their use in the development of vaccines and targeted drug delivery systems. mdpi.com

Significance of Lysine and Phenylalanine Residues in Peptide Science and Biological Function

The properties of Lysyl-phenylalanyl-lysine are largely determined by its constituent amino acids: lysine (B10760008) and phenylalanine. Both are essential amino acids, meaning they must be obtained from the diet as the human body cannot synthesize them. healthline.comnih.gov

Lysine (Lys) is a basic amino acid, carrying a positive charge at physiological pH. smolecule.com This characteristic is crucial for its role in protein synthesis, calcium absorption, and the production of hormones and enzymes. healthline.com The amino groups in lysine's side chain make it a site for various chemical modifications and interactions with negatively charged molecules like nucleic acids. smolecule.com

Phenylalanine (Phe) is an aromatic amino acid, making it largely nonpolar and hydrophobic. libretexts.org It is a precursor for several neurotransmitters and plays a vital role in the structure and function of proteins and enzymes. healthline.com The aromatic nature of phenylalanine allows it to participate in π–π stacking interactions, which can influence protein structure and stability. smolecule.com The interaction between phenylalanine and lysine has been studied in the context of cation-pi interactions, which can contribute to the stability of protein structures like alpha-helices. nih.gov

Rationale for Dedicated Academic Research on Lysyl Phenylalanyl Lysine Tripeptides and Analogues

Classical Approaches for Lysyl-phenylalanyl-lysine Synthesis

Classical solution-phase synthesis, while often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for large-scale production. du.ac.in This approach involves the sequential coupling of protected amino acid derivatives in a suitable solvent, with purification of the intermediate peptide after each step.

The synthesis of a tripeptide like Lys-Phe-Lys in solution typically involves a stepwise elongation or a fragment condensation strategy. researchgate.net

Stepwise Elongation: This is the most common approach, where the peptide chain is built one amino acid at a time. For Lys-Phe-Lys, the synthesis could start from the C-terminal lysine (B10760008). A protected lysine derivative, with its carboxyl group often activated as an ester, is reacted with a protected phenylalanine to form the dipeptide Phe-Lys. After deprotection of the N-terminal of the dipeptide, the final protected lysine is coupled to yield the fully protected tripeptide.

Fragment Condensation: This strategy involves coupling pre-synthesized dipeptide fragments. For instance, a protected Lys-Phe dipeptide could be synthesized and then coupled with a protected lysine derivative. nih.gov This can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. nih.gov

The fundamental chemistry for both strategies relies on the activation of a carboxyl group of one amino acid (or peptide) and its subsequent reaction with the free amino group of another. researchgate.net The process requires careful selection of solvents and coupling reagents to ensure high yield and purity. After each coupling and deprotection step, the intermediate product must be isolated and purified, often through crystallization or chromatography, which can be time-consuming. google.com

Protecting groups are essential in peptide synthesis to temporarily block reactive functional groups and prevent unwanted side reactions. creative-peptides.compeptide.com For the synthesis of Lys-Phe-Lys, the α-amino group of each amino acid and the ε-amino group of the two lysine residues must be protected.

The choice of protecting groups is governed by the "orthogonality" principle, which dictates that the different protecting groups can be removed under distinct chemical conditions without affecting each other or the peptide backbone. peptide.com

α-Amino Protection: The most common protecting groups for the α-amino function are the tert-Butoxycarbonyl (Boc) group, which is labile to moderate acid (like trifluoroacetic acid, TFA), and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base (like piperidine). creative-peptides.com The Benzyloxycarbonyl (Z) group is another option, removable by catalytic hydrogenation. ug.edu.pl

Lysine Side-Chain (ε-Amino) Protection: The ε-amino group of lysine is highly nucleophilic and must be protected to prevent the formation of branched peptides. ug.edu.pl In a Boc-based strategy, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is often used as it is stable to the TFA used for α-amino Boc removal but is cleaved by strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com In an Fmoc-based strategy, the acid-labile Boc group is the standard choice for protecting the lysine side chain. creative-peptides.compeptide.com Other groups like Mtt, Dde, and ivDde can be used for orthogonal protection if specific side-chain modifications are needed, as they are removed under different conditions. peptide.comiris-biotech.de

Phenylalanine only contains a reactive α-amino group and a carboxyl group, simplifying its protection strategy compared to lysine. The optimization involves selecting a combination of protecting groups that provides sufficient stability during coupling reactions while allowing for selective removal without compromising the integrity of the growing peptide chain.

Protecting GroupAbbreviationTypically ProtectsCleavage ConditionsStrategy Compatibility
tert-ButoxycarbonylBocα-amino, ε-amino (Lys)Moderate Acid (e.g., TFA) creative-peptides.comBoc Strategy (Nα), Fmoc Strategy (Side-chain)
9-FluorenylmethyloxycarbonylFmocα-aminoMild Base (e.g., Piperidine) creative-peptides.comFmoc Strategy
BenzyloxycarbonylZα-amino, ε-amino (Lys)Catalytic Hydrogenolysis, Strong Acid ug.edu.plZ-based strategies
2-Chlorobenzyloxycarbonyl2-Cl-Zε-amino (Lys)Strong Acid (e.g., HF) peptide.compeptide.comBoc Strategy
4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeε-amino (Lys)Hydrazine iris-biotech.dedrivehq.comOrthogonal to Fmoc/tBu
MethyltritylMttε-amino (Lys)Mildly Acidic Conditions peptide.comiris-biotech.deOrthogonal to Fmoc/tBu

Solid-Phase Peptide Synthesis (SPPS) Techniques for Lysyl-phenylalanyl-lysine and its Derivatives

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard method for synthesizing peptides. du.ac.in The growing peptide chain is anchored to an insoluble polymer support (resin), and excess reagents and by-products are removed by simple filtration and washing. du.ac.inchempep.com

The choice of resin and its associated linker is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.comfluorochem.co.uk For the synthesis of Lys-Phe-Lys, which has a free carboxylic acid at the C-terminus, several resins are suitable.

Wang Resin: This is the most widely used resin for producing C-terminal acid peptides via the Fmoc/tBu strategy. peptide.comiris-biotech.de The peptide is attached to the resin via a benzyl (B1604629) ester linkage that is readily cleaved by moderate acid treatment, typically with Trifluoroacetic acid (TFA). peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA or acetic acid/trifluoroethanol/DCM mixtures). chempep.comiris-biotech.de This is particularly advantageous for synthesizing protected peptide fragments where acid-labile side-chain protecting groups (like Boc on lysine) must remain intact. peptide.com

Merrifield Resin: This is the classical resin used in Boc/Bzl chemistry. fluorochem.co.uk Cleavage requires strong acids like anhydrous hydrogen fluoride (HF). peptide.com PAM resin, a derivative of Merrifield resin, offers greater stability to the repeated TFA treatments used for Boc deprotection during the synthesis of longer peptides. peptide.comiris-biotech.de

ResinCommon StrategyCleavage ConditionC-TerminalKey Advantage
Wang ResinFmocModerate Acid (e.g., 50% TFA) iris-biotech.deAcidWidely used standard for Fmoc-SPPS. peptide.com
2-Chlorotrityl (2-CTC) ResinFmocVery Mild Acid (e.g., 1% TFA, Acetic Acid) iris-biotech.deAcidAllows cleavage with side-chain protection intact. chempep.com
Merrifield ResinBocStrong Acid (e.g., HF) researchgate.netAcidOriginal resin for Boc-SPPS. fluorochem.co.uk
PAM ResinBocStrong Acid (e.g., HF)AcidMore stable to TFA than Merrifield resin. peptide.com

Coupling reagents are activators that facilitate the formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amino group of the resin-bound peptide. du.ac.in The choice of reagent impacts coupling efficiency, reaction time, and the potential for racemization.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) reagents. bachem.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase reaction rates and suppress racemization. bachem.com DIC is particularly popular in automated synthesis because its urea (B33335) byproduct is soluble, simplifying its removal. bachem.com

Onium Salts (Aminium/Phosphonium): These reagents, such as HBTU, HATU, and PyBOP, are highly efficient and lead to rapid coupling. bachem.comresearchgate.net HATU, an aminium salt based on HOAt, is particularly effective for difficult couplings, including those involving sterically hindered amino acids. acs.org COMU, which incorporates OxymaPure, is a newer generation reagent known for high efficiency, excellent solubility, and reduced safety hazards compared to HOBt/HOAt-based reagents. bachem.comacs.org

Optimization of reaction conditions involves using an excess of the protected amino acid and coupling reagent (typically 3-4 equivalents) and selecting an appropriate solvent, most commonly N,N-dimethylformamide (DMF). du.ac.in A tertiary base like N,N-Diisopropylethylamine (DIPEA) is usually required for onium salt-mediated couplings. bachem.com

Coupling ReagentClassKey Features
DIC/HOBt or DIC/OxymaPureCarbodiimide + AdditiveForms soluble urea byproduct (DIC); additives suppress racemization. bachem.com
HBTU/HATUAminium SaltHighly efficient and fast-acting; HATU is very effective for difficult couplings. bachem.comacs.org
PyBOPPhosphonium SaltEffective coupling reagent, though byproducts can be a concern.
COMUAminium SaltHigh coupling efficiency, safer (non-explosive), good solubility. bachem.comacs.org

The final step in SPPS is the cleavage of the completed peptide from the resin support, along with the simultaneous removal of all side-chain protecting groups. nih.gov This is typically achieved with a single acidic "cleavage cocktail."

The composition of the cocktail depends on the resin and the protecting groups used. For the common Fmoc/tBu strategy using a Wang resin to synthesize Lys(Boc)-Phe-Lys(Boc), a strong acid is required.

A widely used cleavage cocktail is Reagent K , which consists of:

Trifluoroacetic acid (TFA): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Boc. sigmaaldrich.com

Water: Acts as a scavenger for carbocations.

Phenol: A scavenger.

Thioanisole: A scavenger.

1,2-Ethanedithiol (EDT): A scavenger.

Another common cocktail for peptides without sensitive residues like tryptophan or cysteine is a mixture of TFA/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v) . sigmaaldrich.com TIS is a very effective scavenger for the tert-butyl cations generated during the deprotection of Boc groups, preventing them from causing unwanted side reactions with other amino acid residues. sigmaaldrich.com

If a highly acid-labile resin like 2-CTC was used to prepare a protected peptide fragment, a much milder cocktail, such as 1% TFA in dichloromethane (B109758) (DCM), would be employed to cleave the peptide while leaving the Boc groups on the lysine side chains intact. sigmaaldrich.com After cleavage, the crude peptide is typically precipitated from the acidic solution using cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com

Cleavage Cocktail ComponentPurpose
Trifluoroacetic Acid (TFA)Cleaves peptide from resin and removes acid-labile protecting groups (e.g., Boc). sigmaaldrich.com
Triisopropylsilane (TIS)Scavenger for carbocations, particularly effective for tert-butyl cations. sigmaaldrich.com
WaterScavenger.
1,2-Ethanedithiol (EDT)Scavenger, particularly useful for protecting tryptophan residues. sigmaaldrich.com
ThioanisoleScavenger.

Stereochemical Purity and Racemization Control in Lysyl-phenylalanyl-lysine Production

The spatial arrangement of atoms in amino acids is critical for the structure and function of peptides. During peptide synthesis, the chiral integrity of the constituent amino acids can be compromised, a phenomenon known as racemization. This section explores methods developed to study and control this process in the context of Lysyl-phenylalanyl-lysine.

Development and Application of Diastereomeric Peptide Model Systems for Racemization Studies

To investigate and quantify the extent of racemization during peptide synthesis, researchers have developed model systems. A notable example involves a series of diastereomeric peptide derivatives, specifically N-benzoyl-D,L-X-N-epsilon-benzyloxycarbonyl-L-lysine methyl esters, where X can be one of several amino acids, including phenylalanine. nih.gov These model systems are designed so that the different stereoisomers can be distinguished and quantified.

The tendency of different amino acid residues to racemize can be evaluated using these systems. For instance, studies have shown that in polar solvents, residues like valyl and isoleucyl tend to racemize more readily than others. nih.gov The separation and quantification of these diastereomers are often achieved through chromatographic techniques. For example, four series of diastereomeric peptide pairs, including those with the sequence Gly-X-Lys (where X is an amino acid like phenylalanine), have been synthesized and successfully separated by chromatography on an Aminex A-5 resin column. cdnsciencepub.com These model systems serve as valuable tools for assessing the optical purity and for testing racemization during the synthesis of peptides like Lysyl-phenylalanyl-lysine. cdnsciencepub.com

Another approach to detect racemization involves the stereoselective hydrolysis of diastereomeric peptides by enzymes like leucine (B10760876) aminopeptidase (B13392206). elsevierpure.com This method leverages the enzyme's ability to selectively break down one stereoisomer, allowing for the detection of the other.

Analytical Methodologies for Optical Purity Determination in Tripeptide Synthesis

Ensuring the optical purity of a synthesized tripeptide like Lysyl-phenylalanyl-lysine is crucial. Various analytical methods are employed for this purpose, ranging from chromatographic techniques to spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is a standard and powerful tool for assessing peptide purity. bachem.com For determining optical purity, chiral HPLC can be used to separate and quantify enantiomers. osti.gov Another chromatographic method, thin-layer chromatography (TLC), can also be utilized, especially for determining the optical purity of labeled amino acids through the formation of dipeptides. bachem.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive method for determining the enantiomeric purity of peptides. cat-online.com This technique often involves hydrolysis of the peptide into its constituent amino acids, followed by derivatization and separation on a chiral column. cat-online.com However, a potential drawback is that the hydrolysis step itself can induce some racemization, which needs to be accounted for. cat-online.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical tool. In the context of the diastereomeric peptide model systems mentioned earlier, the different stereoisomers can be analyzed by quantifying the separated ester methyl proton peaks in their NMR spectra. nih.gov

The choice of coupling reagents and additives during peptide synthesis significantly impacts the level of racemization. Reagents like carbodiimides can lead to racemization, which can be suppressed by adding racemization-suppressing agents such as 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt). wikipedia.org More recently, oxime-based additives like Oxyma-B have been shown to be highly effective in controlling optical purity during peptide synthesis. rsc.org

Analytical MethodPrincipleApplication in Tripeptide Synthesis
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of stereoisomers of Lys-Phe-Lys. osti.gov
GC-MS Separation of volatile derivatives on a chiral column followed by mass analysis.Determination of enantiomeric purity after peptide hydrolysis. cat-online.com
NMR Spectroscopy Different magnetic environments of protons in diastereomers.Quantification of diastereomeric ratios in model systems. nih.gov
Enzymatic Hydrolysis Stereoselective cleavage of peptide bonds by enzymes.Detection of racemization by selective hydrolysis of one isomer. elsevierpure.com

Synthesis of Advanced Lysyl-phenylalanyl-lysine Analogues and Derivatized Forms

To explore structure-activity relationships and to develop new functional probes, chemists synthesize analogs and derivatized forms of peptides. This section discusses the design and synthesis of such advanced molecules based on the Lysyl-phenylalanyl-lysine sequence.

Design and Synthesis of Aza-Peptide Analogues Incorporating Lysine and Phenylalanine

Aza-peptides are analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.net This modification can introduce conformational constraints and alter the peptide's susceptibility to enzymatic degradation. researchgate.net5z.com

The synthesis of aza-peptides containing lysine and phenylalanine has been explored. For example, the stability of tripeptides such as L-lysyl-α-aza-phenylalanyl-L-leucine has been investigated against various enzymes. researchgate.net While this aza-peptide was found to be stable against aminopeptidase, carboxypeptidase, and thermolysin, the L-lysyl–α-aza-phenylalanine bond was readily cleaved by trypsin. researchgate.net This demonstrates how aza-peptide modifications can selectively alter enzymatic stability.

General methods for synthesizing aza-peptides with basic amino acid residues like aza-lysine have been developed. nih.gov These methods often involve the alkylation of a protected aza-glycine residue. nih.gov More recently, a fully automated solid-phase synthesis platform for aza-peptides has been developed, which utilizes stable, pre-activated aza-amino acid building blocks, making the synthesis of aza-peptide libraries more efficient. biorxiv.org A copper-catalyzed coupling reaction has also been employed to synthesize constrained aza-lysine peptides. nih.gov

Site-Specific Incorporation of Non-Canonical Amino Acids into Lysine and Phenylalanine Contexts

The introduction of non-canonical amino acids (ncAAs) at specific positions within a peptide sequence allows for the creation of novel functionalities. frontiersin.orgnih.gov Several methods exist for the site-specific incorporation of ncAAs.

One powerful technique is genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate an ncAA in response to a specific codon, often a stop codon. nih.govasm.org This method has been used to incorporate a wide variety of ncAAs into proteins in both prokaryotic and eukaryotic systems. nih.govnih.gov The pyrrolysyl-tRNA synthetase (PylRS) system is frequently used for this purpose and has been engineered to incorporate various lysine and phenylalanine derivatives. frontiersin.org

For smaller peptides like Lysyl-phenylalanyl-lysine, solid-phase peptide synthesis (SPPS) is a more direct route for incorporating ncAAs. nih.gov This method allows for the precise placement of a wide variety of unnatural side chains and backbone modifications. nih.gov The site-specific installation of fluorinated phenylalanine analogs, for instance, has been achieved through peptide synthesis. researchgate.net

Chemical Derivatization for Functional Probes, e.g., Fluorescently Tagged Lysine-Containing Peptides

Attaching functional groups, such as fluorescent dyes, to peptides creates valuable tools for biological research. Lysine, with its primary amino group in the side chain, is a common site for such modifications. formulationbio.com

A method has been described for producing fluorescently-tagged peptides with specific internal derivatives of lysyl residues. nih.gov This technique involves the use of a base-labile protecting group on the lysine side chain, which can be selectively removed during synthesis to allow for fluorescent derivatization. nih.gov This allows for the tagging of a single lysine residue within a peptide without modifying other lysines or the N-terminus. nih.gov

Various fluorescent labels can be incorporated at different positions within a peptide, including the N-terminus, C-terminus, or the side chains of amino acids like lysine and cysteine. formulationbio.com Common strategies for labeling include amine-reactive labeling, which targets the amino groups of lysine or the N-terminus, and click chemistry. formulationbio.com Fluorescently tagged poly-lysine-based RAFT agents have also been synthesized using solid-phase methods, enabling the creation of trackable cell-penetrating peptide-polymer conjugates. acs.org

Derivatization StrategyDescriptionExample Application
Selective Lysine Labeling Use of orthogonal protecting groups to allow for site-specific derivatization of a lysine side chain.Introduction of a single fluorescent probe into a peptide containing multiple lysines. nih.gov
Amine-Reactive Labeling Reaction of a fluorescent dye with the primary amino groups of lysine residues or the N-terminus.General method for fluorescently labeling peptides. formulationbio.com
Click Chemistry A highly selective and efficient conjugation method involving an alkyne and an azide.Conjugation of fluorescent dyes to peptides under mild, aqueous conditions. formulationbio.com
RAFT Agent Synthesis Solid-phase synthesis of fluorescently tagged poly-lysine RAFT agents.Preparation of trackable peptide-polymer conjugates for cell uptake studies. acs.org

Interfacial Adsorption Behavior of Lysyl-phenylalanyl-lysine and Related Peptides

The interaction of peptides with surfaces is a critical phenomenon in various biological and technological processes. The adsorption of Lysyl-phenylalanyl-lysine and similar peptides is governed by a delicate balance of hydrophobic and electrostatic forces, which are influenced by the peptide's sequence, charge, and the stereochemistry of its constituent amino acids.

Analysis of Hydrophobic and Electrostatic Interactions with Model Surfaces (e.g., Polystyrene)

Studies on the adsorption of peptides to hydrophobic surfaces like polystyrene reveal the dominant role of hydrophobic interactions. acs.orgresearchgate.net For peptides containing phenylalanine, such as Lysyl-phenylalanyl-lysine, the phenyl ring of the phenylalanine side chain preferentially adsorbs onto the hydrophobic surface. acs.orgresearchgate.net Research using techniques like Sum Frequency Generation (SFG) spectroscopy has shown that the phenyl ring tends to adopt a nearly flat geometry relative to the polystyrene surface. acs.orgresearchgate.net This orientation maximizes the contact between the hydrophobic parts of the peptide and the surface, driving the adsorption process.

Table 1: Dominant Interactions in Peptide Adsorption on Polystyrene

Interaction TypeContributing Residue(s) in Lys-Phe-LysRole in Adsorption
Hydrophobic PhenylalaninePrimary driving force for adsorption; phenyl ring orients flat against the surface. acs.orgresearchgate.net
Electrostatic LysineInfluences peptide orientation and packing on the surface. nih.govosti.gov

Influence of Peptide Sequence, Charge, and Stereochemistry on Adsorption Kinetics

The net charge of a peptide, determined by its amino acid composition and the pH of the solution, is a critical factor in adsorption kinetics. nih.gov For charged surfaces, electrostatic attraction or repulsion can either promote or hinder adsorption. Even on hydrophobic surfaces where hydrophobic interactions dominate, the charge of the peptide can influence the rate and extent of adsorption. nih.gov

Stereochemistry, the spatial arrangement of atoms, also plays a role in peptide adsorption. The chirality of amino acid residues can affect how a peptide interacts with a surface and with other adsorbed peptides. researchgate.net This can lead to differences in adsorption behavior between stereoisomers of the same peptide.

Enantioselective Molecular Recognition of Lysine and Phenylalanine Residues within Peptides

The ability to distinguish between enantiomers (mirror-image isomers) of amino acids is crucial in many biological processes. nih.gov This section explores the mechanisms by which this chiral recognition is achieved, particularly focusing on the roles of lysine and phenylalanine residues within peptides.

Mechanisms of Fluorescent Probe-Based Chiral Recognition

Fluorescent probes have emerged as a sensitive and effective tool for the enantioselective recognition of amino acids. mdpi.comrsc.orgnih.gov These probes are typically chiral molecules that interact differently with the D- and L-enantiomers of an amino acid, leading to a discernible change in their fluorescence properties. sci-hub.se The mechanism of recognition often involves the formation of diastereomeric complexes between the chiral probe and the amino acid enantiomer. nih.gov

Several types of fluorescent probes have been developed for the chiral recognition of lysine and phenylalanine. For example, binaphthyl-based fluorescent probes have shown high enantioselectivity for lysine, with one probe demonstrating an enantiomeric fluorescence enhancement ratio of up to 15.29 for the L-configuration. mdpi.com Similarly, chiral fluorescent sensors based on H8-BINOL have been synthesized for the highly enantioselective recognition of phenylalanine, exhibiting a significant fluorescence enhancement in the presence of L-phenylalanine compared to its D-enantiomer. nih.govmdpi.com The recognition process can be influenced by factors such as pH, the presence of metal ions, and the specific structure of the probe. mdpi.com

Table 2: Examples of Fluorescent Probes for Chiral Recognition of Lysine and Phenylalanine

Fluorescent Probe TypeTarget Amino AcidPrinciple of RecognitionReference
Binaphthyl-Amine (BINAM)-basedLysineFormation of diastereomeric complexes leading to fluorescence enhancement. mdpi.com
H8-BINOL-basedPhenylalanine, LysineEnantioselective fluorescence enhancement, sometimes accompanied by a red shift in wavelength. nih.govmdpi.com
1,1'-bi-2-naphthol (BINOL)-basedPhenylalanine, various amino acidsCoordination with Zn(II) enhances enantioselective fluorescence response. sci-hub.sesioc-journal.cn

Impact of Chirality on Peptide-Ligand Binding Affinities

For example, in the context of peptide nucleic acids (PNAs) binding to double-stranded RNA and DNA, the chirality of conjugated lysine residues significantly affects the stability of the resulting triplexes. acs.org Studies have shown that D-lysine-modified PNAs can form more stable right-handed PNA-DNA duplexes than their L-lysine-modified counterparts. acs.org This highlights how the chirality of a single amino acid can propagate through the entire molecule and influence its binding properties. The specific arrangement of functional groups in space, dictated by chirality, determines the potential for forming optimal intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for high-affinity binding. nih.gov

Intramolecular and Intermolecular Forces Governing Lysyl-phenylalanyl-lysine Conformation

The three-dimensional structure of a peptide like Lysyl-phenylalanyl-lysine is the result of a complex interplay of various intramolecular and intermolecular forces. These forces dictate how the peptide chain folds and interacts with itself and with surrounding molecules, ultimately determining its biological activity and physical properties.

Hydrophobic Interactions: The nonpolar side chain of the phenylalanine residue tends to avoid contact with water. In an aqueous environment, this drives the peptide to fold in a way that buries the hydrophobic phenylalanine side chain in the interior of the molecule, or to aggregate with other peptide molecules to minimize the exposed hydrophobic surface area. scispace.comnih.gov

Hydrogen Bonds: The peptide backbone contains amide and carbonyl groups that can act as hydrogen bond donors and acceptors, respectively. Intramolecular hydrogen bonds can stabilize specific secondary structures, such as turns or helices, within the peptide. mdpi.com Intermolecular hydrogen bonds can lead to the formation of larger aggregates.

Van der Waals Forces: These are weak, short-range attractive forces that exist between all atoms. While individually weak, the cumulative effect of many van der Waals interactions can significantly contribute to the stability of a folded peptide conformation. mdpi.com

The final conformation of Lysyl-phenylalanyl-lysine is therefore a delicate compromise between these competing forces, and it can be influenced by environmental factors such as solvent, pH, temperature, and the presence of other molecules. nih.gov

Characterization of Hydrogen Bonding Networks and Salt Bridges in Peptide Structures

The structural integrity and conformational stability of peptides like Lys-Phe-Lys are heavily reliant on the formation of hydrogen bonds and salt bridges. These non-covalent interactions can occur both within a single peptide molecule (intramolecular) and between different molecules (intermolecular).

Hydrogen Bonds: In the Lys-Phe-Lys peptide, hydrogen bonds can form between the amide (-NH) and carbonyl (-C=O) groups of the peptide backbone. Additionally, the side-chain ε-amino group (-NH3+) of the lysine residues can act as a hydrogen bond donor, while the carbonyl oxygens of the peptide backbone can act as acceptors. These interactions are crucial for stabilizing secondary structures such as turns and helices. The central phenylalanine residue, while primarily hydrophobic, can participate in weaker C-H···O hydrogen bonds, which have been increasingly recognized as significant contributors to protein and peptide stability.

Table 1: Typical Hydrogen Bond and Salt Bridge Parameters in Peptides
Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)Significance
Backbone H-BondAmide (N-H)Carbonyl (C=O)2.8 - 3.2Stabilizes secondary structures (helices, sheets).
Side Chain H-BondLysine (Nζ-H)Carbonyl (C=O)2.7 - 3.1Contributes to tertiary structure and interactions.
Salt BridgeLysine (Nζ)Carboxylate (O)< 4.0Strong, long-range interaction stabilizing protein and peptide complexes. biorxiv.org

Investigation of Conformational Flexibility and Preferred Orientations

The Lys-Phe-Lys tripeptide possesses considerable conformational flexibility due to the numerous rotatable single bonds within its backbone and side chains. The central, bulky phenylalanine residue imposes significant steric constraints, limiting the accessible conformational space and influencing the peptide's preferred orientations.

Studies on peptides containing both phenylalanine and lysine have shown that the interplay between hydrophobic interactions and electrostatic forces is key to determining the final structure. nih.gov The aromatic ring of phenylalanine can engage in cation-π interactions with the positively charged lysine side chains. scholaris.ca These interactions, where the positively charged group is attracted to the electron-rich π system of the aromatic ring, can be a significant driving force for folding and molecular recognition.

The conformational landscape of such peptides is often a dynamic equilibrium of multiple low-energy states rather than a single rigid structure. Molecular dynamics simulations of peptides with similar compositions reveal that they can adopt various conformations, including extended structures, and more compact, folded forms stabilized by intramolecular interactions. rsc.orgrsc.org The specific sequence and the environment dictate which conformation is most populated. For example, in an aqueous environment, the hydrophobic phenylalanine side chain may be driven to interact with the aliphatic part of the lysine side chains to minimize contact with water, leading to more compact structures.

Role of Lysine Residues in Driving Biomolecular Condensation and Liquid-Liquid Phase Separation

Lysine, as a basic amino acid, plays a pivotal role in a fundamental cellular process known as liquid-liquid phase separation (LLPS). LLPS is the mechanism by which cells form membraneless organelles, which are dynamic, protein- and RNA-rich compartments that concentrate specific molecules to facilitate biochemical reactions. The positive charge on the lysine side chain at physiological pH is a key driver of the electrostatic interactions that underpin the formation of these biomolecular condensates.

Mechanisms of Lysine/RNA Coacervate Formation and Dynamics

One of the most well-studied examples of lysine-driven LLPS is the formation of coacervates with RNA. researchgate.netnih.gov These condensates form through a process of complex coacervation, which is primarily driven by the electrostatic attraction between the positively charged lysine residues of proteins or peptides and the negatively charged phosphate (B84403) backbone of RNA.

The process is highly dependent on several factors:

Multivalency: The presence of multiple lysine residues within a peptide or protein allows for multivalent interactions, creating a network of cross-links with RNA molecules that stabilizes the condensed phase.

Amino Acid Identity: Studies comparing lysine-rich and arginine-rich peptides have shown that while both can drive phase separation with RNA, the resulting condensates have different properties. Lysine-driven coacervates are generally more dynamic and liquid-like compared to those formed with arginine. researchgate.netbiorxiv.org

Once formed, these Lysine/RNA droplets are not static. They are highly dynamic, with molecules constantly moving within the condensate and exchanging with the surrounding solution. This fluidity is essential for their function in regulating cellular processes.

Impact of Post-Translational Modifications on Peptide-Mediated Phase Behavior

The ability of lysine residues to drive LLPS can be exquisitely regulated by post-translational modifications (PTMs). These chemical modifications can alter the charge, size, and hydrophobicity of the lysine side chain, thereby modulating the interactions that govern phase separation. biorxiv.org

Two key PTMs with significant impacts on lysine-mediated phase behavior are:

Acetylation: The acetylation of the lysine's ε-amino group neutralizes its positive charge. This charge neutralization disrupts the critical electrostatic interactions with RNA, leading to the dissolution of Lysine/RNA condensates. researchgate.netnih.gov This provides a direct "on/off" switch for the cell to control the assembly and disassembly of these membraneless organelles. For instance, the acetylation of the protein Tau has been shown to reverse its liquid-liquid phase separation. researchgate.net

Table 2: Effect of Lysine Post-Translational Modifications on Phase Separation
ModificationEffect on Lysine Side ChainImpact on LLPS with RNAMechanism
AcetylationNeutralizes positive chargeInhibits/ReversesDisrupts electrostatic attraction to RNA phosphate backbone. researchgate.netnih.gov
MethylationMaintains positive charge, increases bulk and hydrophobicity, reduces H-bond donorsModulates (can enhance or inhibit)Alters steric and hydrophobic interactions, and hydrogen bonding potential. biorxiv.orgresearchgate.net

Biochemical Functions and Metabolic Interplay Involving Lysyl Phenylalanyl Lysine

Enzymatic Processing and Stability Profiles of Lysyl-phenylalanyl-lysine

The breakdown and stability of peptides like Lysyl-phenylalanyl-lysine are largely determined by their susceptibility to proteolytic enzymes. These enzymes exhibit high specificity, cleaving peptide bonds at predictable locations based on the amino acid sequence.

Susceptibility to Specific Proteolytic Enzymes (e.g., Trypsin, Aminopeptidases, Carboxypeptidases)

The structure of Lysyl-phenylalanyl-lysine (Lys-Phe-Lys) dictates its specific cleavage points by common proteases.

Trypsin : As a serine protease, trypsin hydrolyzes peptide bonds on the C-terminal side of lysine (B10760008) and arginine residues. wikipedia.orgkhanacademy.orggbiosciences.comproteopedia.org For Lys-Phe-Lys, trypsin is expected to cleave the peptide bond following the first lysine residue (Lys-1), releasing Lys and the dipeptide Phe-Lys. Cleavage after the C-terminal lysine is not possible as there is no subsequent peptide bond. The presence of a proline residue C-terminal to a lysine can inhibit cleavage, but that is not a factor in this tripeptide sequence. wikipedia.orggbiosciences.com

Aminopeptidases : These exopeptidases act on the N-terminus of peptides, sequentially removing amino acids. Aminopeptidase (B13392206) B and other lysine-specific aminopeptidases selectively cleave N-terminal lysine and arginine residues. nih.govasm.orgnih.gov Therefore, an aminopeptidase would cleave off the N-terminal lysine (Lys-1) from Lys-Phe-Lys, yielding lysine and the dipeptide Phe-Lys.

Carboxypeptidases : These enzymes are exopeptidases that hydrolyze the peptide bond of the C-terminal amino acid. Carboxypeptidase B (also known as plasma carboxypeptidase B or carboxypeptidase N) specifically removes C-terminal basic amino acids like lysine and arginine. nih.govwikipedia.orgwikipedia.orgnih.gov In the case of Lys-Phe-Lys, a carboxypeptidase would cleave off the C-terminal lysine (Lys-3), resulting in the dipeptide Lys-Phe and a free lysine molecule.

The expected enzymatic cleavage sites for Lysyl-phenylalanyl-lysine are summarized in the table below.

EnzymeTypeCleavage SiteProducts
Trypsin EndopeptidaseC-terminus of Lys-1Lysine + Phenylalanyl-lysine
Aminopeptidase ExopeptidaseN-terminus (at Lys-1)Lysine + Phenylalanyl-lysine
Carboxypeptidase ExopeptidaseC-terminus (at Lys-3)Lysyl-phenylalanine + Lysine

Comparative Stability of L- and D-Phenylalanine Containing Tripeptides to Enzyme Cleavage

The stereochemistry of amino acid residues within a peptide has a profound impact on its stability against enzymatic degradation. Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids, which are the natural form found in proteins.

Tripeptides containing a D-phenylalanine residue in place of the natural L-phenylalanine would exhibit significantly increased resistance to cleavage by enzymes like trypsin, aminopeptidases, and carboxypeptidases. The D-isomer's altered spatial configuration prevents it from fitting correctly into the active site of these enzymes, thus hindering hydrolysis. This principle is widely exploited in peptide drug design to enhance metabolic stability and prolong the half-life of therapeutic peptides. For instance, a branched peptide containing a D-Phe-D-Phe-D-Lys sequence was designed specifically for its stability to enable self-assembly within cells. nih.gov While L-phenylalanine is the natural form used in protein synthesis, D-phenylalanine is a laboratory-made enantiomer. medium.com The ability of D-phenylalanine to activate phenylalanine hydroxylase, albeit at higher concentrations than the L-form, has been demonstrated, indicating it can interact with biological systems. nih.gov

Post-Translational Modifications (PTMs) of Lysine and Phenylalanine Residues in Peptides and Proteins

While Lysyl-phenylalanyl-lysine is a simple tripeptide, its constituent amino acids, lysine and phenylalanine, are subject to a wide array of post-translational modifications (PTMs) when they are part of larger protein structures. These modifications are crucial for regulating protein function.

Lysine Acetylation: Regulatory Roles and Biochemical Mechanisms

Lysine acetylation is a widespread and reversible PTM that plays a critical role in regulating nearly every major cellular process, including gene transcription, metabolism, and signal transduction. nih.govnih.gov

The biochemical mechanism involves the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the epsilon-amino group (ε-NH3+) of a lysine residue. biomodal.com This reaction is catalyzed by a family of enzymes known as lysine acetyltransferases (KATs), formerly called histone acetyltransferases (HATs). nih.govbiomodal.com The modification is reversed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). nih.govbiomodal.com

A key consequence of lysine acetylation is the neutralization of its positive charge. biomodal.comwikipedia.orgnih.gov This seemingly simple change can dramatically alter a protein's structure and function by affecting electrostatic interactions, thereby influencing protein stability, enzymatic activity, subcellular localization, and interactions with other molecules like proteins and DNA. nih.govresearchgate.net

Global Profiling of Lysine Acetylation in Microbial Metabolic Pathways

Once thought to be a regulatory mechanism primarily in eukaryotes, proteomic studies have revealed that lysine acetylation is a common and important PTM in bacteria as well. acs.orgnih.govresearchgate.net Global analyses of bacterial "acetylomes" have shown that hundreds to thousands of proteins are acetylated, with a significant enrichment in enzymes involved in central metabolic pathways. acs.orgnih.gov

These studies have consistently identified acetylated proteins in core metabolic processes across a diverse range of bacteria. researchgate.net Key pathways where lysine acetylation plays a regulatory role include:

Glycolysis

The Tricarboxylic Acid (TCA) Cycle

Pyruvate Metabolism

Amino Acid Metabolism and Transport

Fatty Acid Metabolism nih.gov

The table below provides examples of bacterial species and the metabolic pathways where protein acetylation has been identified as a key regulatory modification through proteomic profiling.

Bacterial SpeciesKey Metabolic Pathways Regulated by AcetylationResearch Findings
Escherichia coliCentral Carbon Metabolism, ChemotaxisThe first bacterial acetylome was characterized in E. coli, revealing acetylation in numerous metabolic enzymes. nih.gov
Deinococcus radioduransAmino Acid Transport, Energy Production, DNA Damage RepairAcetylation was found in 45.7% of the theoretical proteome, with enrichment in metabolic and DNA repair proteins. acs.orgnih.gov
Clostridioides acetobutylicumCentral Metabolism254 proteins with 458 lysine acetylation sites were identified across different growth phases. acs.orgnih.gov
Shewanella balticaMetabolic Pathways, Fatty Acid Metabolism2929 acetylation sites were identified among 1103 proteins, providing insights into the regulation of metabolic pathways. acs.orgnih.gov
Mechanistic Insights into Lysine Acetylation's Impact on Gene and Protein Regulation

Lysine acetylation exerts its influence on cellular function through distinct mechanisms affecting both gene expression and the direct regulation of protein activity.

Impact on Gene Regulation: The most well-studied role of lysine acetylation in gene regulation involves the modification of histone proteins. wikipedia.orgoup.com Histones are positively charged proteins that package negatively charged DNA into a compact structure called chromatin. wikipedia.org

Chromatin Relaxation : The N-terminal tails of histones are rich in lysine residues. The acetylation of these lysines by KATs neutralizes their positive charge, weakening the electrostatic interaction between the histones and DNA. biomodal.comwikipedia.orgnih.gov This leads to a more relaxed, "open" chromatin structure (euchromatin). wikipedia.org

Transcriptional Activation : This open chromatin conformation allows transcription factors and RNA polymerase greater access to the DNA template, thereby promoting gene transcription and expression. nih.govnih.gov Conversely, the removal of acetyl groups by KDACs restores the positive charge, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.org

Recruitment of Proteins : Acetylated lysine residues can also serve as binding sites for specific proteins containing domains known as bromodomains, which are often components of transcription co-activator complexes. nih.gov

Impact on Protein Regulation: Beyond histones, a vast number of non-histone proteins are also regulated by lysine acetylation. nih.govnih.gov This modification can fine-tune protein function in several ways:

Enzymatic Activity : Acetylation of a lysine residue within or near the active site of an enzyme can directly inhibit or, in some cases, enhance its catalytic activity by altering substrate binding or conformational dynamics.

Protein Stability : Acetylation can affect a protein's stability and turnover. It can compete with ubiquitination, another PTM that often occurs on the same lysine residue and typically targets the protein for degradation. By blocking ubiquitination, acetylation can protect a protein from being destroyed. researchgate.net

Protein-Protein Interactions : The change in charge and conformation caused by acetylation can either promote or disrupt interactions between proteins, thereby modulating the assembly and function of protein complexes. nih.gov

Subcellular Localization : Acetylation can influence where a protein resides within the cell by affecting its interaction with cellular transport machinery. researchgate.net

Diverse Lysine Acylations and Their Functional Consequences (e.g., Malonylation, Succinylation, Glutarylation)

Lysine residues within proteins are subject to a variety of post-translational modifications (PTMs) beyond simple acetylation and methylation. Among these are several acylation events that involve the addition of intermediates derived from cellular metabolism. These modifications, including malonylation, succinylation, and glutarylation, are dynamic and reversible processes that can significantly alter a protein's structure and function by changing the charge and size of the lysine side chain.

Lysine Malonylation: This modification involves the covalent attachment of a malonyl group from malonyl-CoA to a lysine residue. nih.gov This process changes the charge of the lysine's ε-amino group from +1 to -1 and adds a larger moiety, thereby potentially altering protein conformation and protein-protein interactions. nih.govwikipedia.org Lysine malonylation is an evolutionarily conserved PTM found in both eukaryotes and prokaryotes. nih.gov It is increasingly recognized for its role in regulating key metabolic pathways, including glucose and fatty acid metabolism. nih.govstudy.com For instance, hypermalonylation, which can result from an accumulation of malonyl-CoA, has been shown to impair mitochondrial respiration and fatty acid oxidation. wikipedia.orgnih.gov The sirtuin family of deacetylases, specifically SIRT5, has been identified as a major enzyme responsible for removing this modification, highlighting the dynamic regulation of this pathway. wikipedia.org

Lysine Succinylation: In this PTM, a succinyl group is transferred from succinyl-CoA to a lysine residue. medchemexpress.com Similar to malonylation, succinylation results in a charge change from +1 to -1, but introduces an even larger structural group, which can have a more dramatic impact on protein structure and function compared to acetylation or methylation. medchemexpress.comresearchgate.net This modification can occur through both enzymatic and non-enzymatic mechanisms, with the latter being dependent on the cellular concentration of succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. medchemexpress.comwikipedia.org Lysine succinylation is prevalent on mitochondrial proteins and plays a significant role in regulating mitochondrial metabolism, including the TCA cycle and fatty acid synthesis. nih.gov The NAD+-dependent deacetylase SIRT5 also functions as a desuccinylase, reversing this modification and thereby regulating the activity of metabolic enzymes. nih.gov

Lysine Glutarylation: This is another recently discovered PTM where a glutaryl group from glutaryl-CoA is attached to a lysine residue. mcdb.ca Glutaryl-CoA is an intermediate in the degradation pathways of lysine and tryptophan. nih.govnih.gov Like malonylation and succinylation, glutarylation changes the charge of the lysine side chain to negative and is a dynamic, reversible, and conserved modification. mcdb.cancert.nic.in A large proportion of glutarylated proteins are found in the mitochondria and are involved in metabolic processes like fatty acid and amino acid metabolism. acs.org The enzyme SIRT5 has been identified as a robust lysine deglutarylase. nih.govacs.org A notable example of its functional consequence is the glutarylation of carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), a key enzyme in the urea (B33335) cycle. Glutarylation inhibits CPS1 activity, and this modification can be removed by SIRT5. acs.org

The functional consequences of these acylations are summarized in the table below.

Acylation TypeDonor MoleculeCharge Change (Lysine)Key Regulatory Enzyme (Deacylation)Major Biological Processes Affected
Malonylation Malonyl-CoA+1 to -1SIRT5Glucose & Fatty Acid Metabolism, Mitochondrial Function, Angiogenesis, Gene Regulation nih.govwikipedia.orgstudy.com
Succinylation Succinyl-CoA+1 to -1SIRT5TCA Cycle, Fatty Acid Metabolism, Mitochondrial Respiration, Transcription medchemexpress.comnih.gov
Glutarylation Glutaryl-CoA+1 to -1SIRT5Amino Acid Metabolism, Urea Cycle, Fatty Acid Metabolism, Mitochondrial Function mcdb.caacs.org

Methylation and Ubiquitination Pathways Relevant to Lysine Residues

Beyond acylation, lysine residues are critical targets for other major PTMs, namely methylation and ubiquitination. These pathways are fundamental to cellular regulation, controlling processes from gene expression to protein degradation.

Lysine Methylation: This is a common PTM where one, two, or three methyl groups are transferred from the donor S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue. peptide.co.jp This process is catalyzed by a large family of enzymes known as protein lysine methyltransferases (KMTs). nih.gov Unlike acylation, methylation does not alter the positive charge of the lysine side chain but does increase its size and hydrophobicity, which can modulate protein-protein interactions. The process is reversible and dynamically regulated by lysine demethylases (KDMs). peptide.co.jp

Lysine methylation is famously known for its role in histone modifications, where the methylation status of specific lysine residues on histones (e.g., H3K4, H3K9, H3K27) constitutes a key part of the "histone code" that regulates chromatin structure and gene transcription. nih.govnih.gov For instance, trimethylation of H3K4 is generally associated with active gene expression, while trimethylation of H3K27 is linked to gene silencing. nih.gov However, lysine methylation is not restricted to histones; numerous non-histone proteins are also methylated, affecting their stability, subcellular localization, and activity in pathways such as glucose and lipid metabolism. peptide.co.jpclinicaltrials.gov

Lysine Ubiquitination: Ubiquitination is a highly conserved process involving the attachment of a 76-amino acid protein, ubiquitin, to a lysine residue on a substrate protein. nih.gov This modification is carried out through a three-step enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govmedchemexpress.comresearchgate.net The E3 ligases are particularly important as they provide the specificity for substrate recognition. researchgate.net

The fate of the ubiquitinated protein is often determined by the nature of the ubiquitin chain. Monoubiquitination can serve as a non-proteolytic signal in processes like endocytosis and DNA repair. researchgate.net Polyubiquitination, where multiple ubiquitin molecules are linked together, can signal for different outcomes depending on which of the seven lysine residues within ubiquitin itself is used for linkage. nih.govresearchgate.net The most well-characterized types of polyubiquitin (B1169507) chains are:

K48-linked chains: These are the canonical signal for targeting proteins for degradation by the 26S proteasome. nih.gov

K63-linked chains: These typically serve non-proteolytic roles in signal transduction, DNA repair, and endocytic trafficking. nih.gov

This pathway is crucial for maintaining protein homeostasis, regulating cell cycle progression, and controlling signal transduction pathways. wikipedia.orgresearchgate.net

ModificationKey Enzymes (Writers)Key Enzymes (Erasers)Functional Consequences
Methylation Lysine Methyltransferases (KMTs)Lysine Demethylases (KDMs)Regulation of gene expression (histone code), modulation of protein-protein interactions, protein stability. nih.govpeptide.co.jpnih.gov
Ubiquitination E1, E2, E3 Ligase CascadeDeubiquitinating Enzymes (DUBs)Protein degradation (K48-linkage), DNA repair, signal transduction, endocytosis (K63-linkage). researchgate.netnih.gov

Metabolic Pathways Associated with Lysine and Phenylalanine Components

Biosynthesis and Degradation Routes of Constituent Amino Acids

Lysine and phenylalanine are essential amino acids in humans, meaning they cannot be synthesized de novo and must be obtained from the diet. study.comnih.gov Their metabolic pathways, however, are active for their degradation and utilization in various biological processes.

Lysine Metabolism:

Biosynthesis: While absent in animals, two primary lysine biosynthesis pathways exist in other organisms: the diaminopimelate (DAP) pathway, found in bacteria and plants, and the α-aminoadipate (AAA) pathway, which is characteristic of most fungi. nih.govpeptide.co.jp

Degradation: In mammals, the primary catabolism of lysine occurs predominantly in the liver mitochondria through the saccharopine pathway. medchemexpress.comnih.gov The initial step involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS). wikipedia.orgacs.org Saccharopine is then converted to α-aminoadipate semialdehyde and glutamate. nih.govacs.org Subsequent reactions ultimately convert α-aminoadipate into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govacs.org A secondary route, the pipecolic acid pathway, also contributes to lysine degradation, though its steps are less completely understood. medchemexpress.com

Phenylalanine Metabolism:

Biosynthesis: Phenylalanine synthesis in plants and microorganisms originates from the shikimate pathway. nih.gov This pathway produces chorismate, a crucial branch-point metabolite that serves as a precursor for all three aromatic amino acids (phenylalanine, tyrosine, and tryptophan). clinicaltrials.gov Chorismate is converted to prephenate, which can then be metabolized to phenylalanine via two main routes: the arogenate pathway, which is common in plants, or the phenylpyruvate pathway, found in many microbes. clinicaltrials.govresearchgate.net

Degradation: The catabolism of phenylalanine in humans begins with its irreversible conversion to tyrosine. mcdb.ca This hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) in the liver and requires the cofactor tetrahydrobiopterin. nih.govresearchgate.net Because of this initial step, the subsequent degradation pathways of phenylalanine and tyrosine are merged. researchgate.net The carbon skeleton is eventually broken down into fumarate, an intermediate of the TCA cycle, and acetoacetate, a ketone body. ncert.nic.in Therefore, phenylalanine is classified as both a glucogenic and a ketogenic amino acid. researchgate.net A deficiency in the PAH enzyme leads to the genetic disorder phenylketonuria (PKU), where phenylalanine accumulates and is shunted into an alternative degradation pathway, producing neurotoxic metabolites.

Cross-Regulation and Interconnectedness of Lysine and Phenylalanine Metabolic Pathways

While the primary biosynthetic and degradative pathways for lysine (an aliphatic amino acid) and phenylalanine (an aromatic amino acid) are distinct, their metabolic networks are interconnected at several levels. This crosstalk is particularly evident in organisms that synthesize both amino acids and in metabolic states where the concentration of one amino acid affects the availability of others.

Role of Aminoacyl-tRNA Synthetases in Lysine and Phenylalanine Activation for Protein Synthesis

The activation of amino acids is the first and most critical step in protein synthesis, ensuring the fidelity of translating the genetic code. This function is performed by a family of essential enzymes called aminoacyl-tRNA synthetases (aaRSs). nih.govresearchgate.net Each aaRS is specific for one amino acid and its corresponding set of transfer RNAs (tRNAs). wikipedia.org

The activation process is a two-step reaction:

Amino Acid Activation: The synthetase first catalyzes the reaction of its specific amino acid with adenosine (B11128) triphosphate (ATP), forming a high-energy aminoacyl-adenylate intermediate (aa-AMP) and releasing inorganic pyrophosphate (PPi). mcdb.ca

tRNA Charging: The activated amino acid is then transferred from the aa-AMP complex to the 3' end of its cognate tRNA molecule, forming an aminoacyl-tRNA (aa-tRNA) and releasing adenosine monophosphate (AMP). wikipedia.org

This charged tRNA is then ready to be delivered to the ribosome for incorporation into a growing polypeptide chain. researchgate.net

Lysyl-tRNA Synthetase (LysRS): This enzyme is responsible for specifically catalyzing the formation of Lys-tRNALys. medchemexpress.com It recognizes its substrates, lysine and tRNALys, with high fidelity, primarily through interactions with the anticodon loop and acceptor stem of the tRNA. medchemexpress.comnih.gov In eukaryotes, LysRS is often found as a component of a stable multi-synthetase complex (MSC), which may facilitate the efficient channeling of charged tRNAs to the ribosome. In addition to its canonical role, LysRS has non-translational functions, including the synthesis of the signaling molecule diadenosine tetraphosphate (B8577671) (Ap4A) and acting as a signaling molecule in the immune system. medchemexpress.compeptide.co.jpresearchgate.net

Phenylalanyl-tRNA Synthetase (PheRS): This enzyme ligates phenylalanine to its cognate tRNAPhe. clinicaltrials.gov PheRS is a structurally complex enzyme, typically a heterotetramer in bacteria and eukaryotes, composed of α and β subunits. nih.gov The α subunit contains the catalytic site for phenylalanine activation, while the β subunit is primarily involved in tRNA recognition. Due to the structural similarity between phenylalanine and tyrosine, PheRS has evolved a proofreading or "editing" mechanism to prevent the misincorporation of tyrosine. If tyrosine is mistakenly activated or attached to tRNAPhe, the editing domain of PheRS hydrolyzes the incorrect product, thereby maintaining the accuracy of protein synthesis. Like LysRS, PheRS also exhibits non-canonical functions, such as playing a role in cell growth and proliferation. nih.gov

EnzymeAmino AcidKey Functions
Lysyl-tRNA Synthetase (LysRS) LysineCatalyzes the formation of Lys-tRNALys for protein synthesis. medchemexpress.com Recognizes specific features on tRNALys. nih.gov Participates in non-translational signaling. peptide.co.jpresearchgate.net
Phenylalanyl-tRNA Synthetase (PheRS) PhenylalanineCatalyzes the formation of Phe-tRNAPhe for protein synthesis. Possesses a proofreading/editing domain to ensure fidelity by removing misacylated tyrosine.

Functional Implications in Advanced Biological Model Systems

Direct experimental research on the specific functional roles of the tripeptide Lysyl-phenylalanyl-lysine (Lys-Phe-Lys) in advanced biological models is limited. However, its likely metabolic fate and functional implications can be inferred from studies on its constituent amino acids and related small peptides in various model systems.

Upon administration to a biological system, it is anticipated that Lys-Phe-Lys would be acted upon by peptidases, which are enzymes that cleave peptide bonds. This would release the constituent amino acids: two molecules of lysine and one molecule of phenylalanine. The functional implications would then be dictated by the roles of these individual amino acids. This enzymatic cleavage of tripeptides is a known biological process, as demonstrated in a mouse model where a Gly-Phe-Lys (GFK) linker was effectively cleaved by renal brush border enzymes. nih.gov

Once liberated, the amino acids would enter the systemic pool and be utilized according to the physiological needs of the organism:

Lysine: The released lysine would be available for numerous critical functions. It is essential for protein synthesis, serving as a building block for muscle and other tissues. It plays a crucial role in the crosslinking of collagen, a key structural protein in connective tissues, skin, and bone. wikipedia.org Lysine is also a precursor for the synthesis of carnitine, which is vital for fatty acid metabolism and energy production. wikipedia.org Studies in mouse and piglet models have shown that lysine-containing dipeptides (Lys-Lys) can serve as an effective source of lysine, alleviating deficiency symptoms such as apoptosis and imbalances in amino acid metabolism. researchgate.netnih.govnih.gov

Phenylalanine: The released phenylalanine would also be incorporated into proteins. Its most significant metabolic role is as a precursor for the synthesis of tyrosine, which in turn is a precursor for important catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.gov Nutritional studies in growing mice have established the dietary requirement for phenylalanine for normal growth and development. nih.gov

Therefore, in a biological model system, the primary functional implication of administering Lys-Phe-Lys would likely be its role as a delivery vehicle for lysine and phenylalanine. It would serve as a source of these essential amino acids, contributing to protein anabolism, neurotransmitter synthesis, and energy metabolism, paralleling the observed effects of related dipeptides in animal studies. nih.govnih.gov

Contribution to Structural Protein Stability via Cross-linking (e.g., Collagen, Actin)

The stability of structural proteins like collagen is heavily dependent on the formation of covalent intermolecular cross-links, a process in which lysine residues are fundamental. nih.gov This process is critical for the integrity and tensile strength of collagen fibrils. nih.gov The formation of these cross-links is a multi-step process initiated by the enzyme lysyl oxidase, which acts on specific lysine and hydroxylysine residues within the collagen molecules. nih.gov

Two primary pathways for these cross-links in fibril-forming collagens have been identified: one originating from telopeptide lysine aldehydes and the other from telopeptide hydroxylysine aldehydes. nih.gov The process begins with the oxidative deamination of the ε-amino group of a lysine or hydroxylysine residue in the telopeptide region of the collagen molecule, converting it into a reactive aldehyde. meatscience.org This aldehyde can then spontaneously react with the ε-amino group of a hydroxylysine residue on a neighboring collagen molecule to form a divalent intermolecular cross-link. meatscience.org

These initial divalent cross-links can mature into more stable, complex structures. The nature of these cross-links can vary depending on the tissue and its physiological state, which may be influenced by the differential expression of various lysyl hydroxylase and lysyl oxidase isoforms. nih.gov For instance, in skin and cornea, the cross-linking pathway is dominated by lysine aldehydes, whereas in bone and cartilage, it is based on hydroxylysine aldehydes. nih.gov While the specific tripeptide Lysyl-phenylalanyl-lysine is not directly cited as a cross-linking agent, the foundational role of its lysine residues in these vital biochemical processes underscores its potential contribution to the structural stability of the extracellular matrix.

Table 1: Key Aspects of Lysine-Mediated Cross-linking in Collagen

FeatureDescriptionSource
Initiating Enzyme Lysyl oxidase catalyzes the oxidative deamination of lysine or hydroxylysine residues. nih.govmeatscience.org
Reactive Intermediate Lysine- or hydroxylysine-derived aldehydes (allysine or hydroxyallysine). meatscience.org
Cross-link Formation Spontaneous condensation between an aldehyde group and an amino group on adjacent collagen molecules. meatscience.org
Types of Cross-links Divalent aldimine and oxo-imine bonds, which can mature into more complex structures. meatscience.org
Function Provides tensile strength and chemical stability to collagen fibrils. nih.govnih.gov
Tissue Specificity The pathways and resulting cross-links vary between different tissues (e.g., skin vs. bone). nih.govnih.gov

Influence of Amino Acid Residues on Enzyme Structure and Catalytic Activity (e.g., Lysine to Phenylalanine Mutations in Peroxidases)

The substitution of amino acid residues, such as the mutation of lysine to phenylalanine, can significantly impact the structure and function of enzymes. A computational study on horseradish peroxidase (HRP) provides insight into these effects. In this study, three surface-exposed lysine residues (K174, K232, and K241), which are often targets for chemical or genetic modification, were computationally altered to phenylalanine residues. nih.gov

The simulation results indicated that these substitutions led to a less flexible and more stable protein structure. nih.govnih.gov This increased stability was attributed to several factors, including an increase in the number of stable hydrogen bonds, improved interactions between the heme prosthetic group and the protein, and a more integrated calcium ion binding pocket. nih.gov Specifically, a new persistent hydrogen bond was observed between the mutated F174 residue and the heme group. nih.gov

However, this gain in structural stability came at the cost of reduced enzymatic activity. nih.gov The molecular dynamics simulations revealed that the mutations narrowed the access channel for the peroxide substrate and reduced the surface accessibility of the distal histidine (H42) and the heme group to their respective substrates. nih.gov Furthermore, the volume and area of the binding pocket for aromatic substrates were significantly decreased, and a hydrophobic patch that functions as a binding site for reducing aromatic substrates was also diminished in the mutated enzyme. nih.gov

These findings provide a structural explanation for experimental observations where modifications that enhance protein stability concurrently lead to a decrease in enzyme activity. nih.gov The study underscores the delicate balance between structural stability and catalytic function, which is heavily influenced by the specific properties of amino acid residues like lysine and phenylalanine at key positions within an enzyme.

Table 2: Effects of Lysine to Phenylalanine Mutation in Horseradish Peroxidase

Structural/Functional ParameterObservationConsequenceSource
Protein Flexibility DecreasedIncreased structural stability nih.gov
Hydrogen Bonds Increased number of stable hydrogen bondsEnhanced stability nih.gov
Heme-Protein Interactions ImprovedIncreased stability nih.gov
Substrate Access Channel NarrowedReduced reactivity towards peroxide substrate nih.gov
Aromatic-Substrate Binding Pocket Area and volume significantly decreasedReduced reactivity towards aromatic substrates nih.gov
Overall Enzyme Activity ReducedCompromised catalytic efficiency nih.gov

Bioactivity of Lysine/Phenylalanine-Rich Peptides, such as Antimicrobial Properties

Peptides rich in specific amino acids, such as lysine and phenylalanine, often exhibit significant biological activity, most notably antimicrobial properties. google.comnih.gov These peptides are typically cationic and amphipathic, characteristics that are crucial for their mechanism of action, which often involves permeabilizing microbial cell membranes. google.com

The positive charge of lysine residues is a key factor in the initial interaction of these peptides with the negatively charged components of microbial membranes. mdpi.com Phenylalanine, with its hydrophobic nature, contributes to the peptide's ability to insert into and disrupt the lipid bilayer of these membranes. mdpi.com

Research on piscidin-1, a phenylalanine-rich antibacterial peptide, and its analogs has shed light on the specific roles of these residues. plos.org Substituting phenylalanine with lysine at certain positions can modulate the peptide's antibacterial activity and cytotoxicity. For instance, analogs where phenylalanine was replaced by lysine retained antibacterial activity against both standard and drug-resistant bacterial strains, but with altered cell selectivity. plos.org This suggests that the interplay between the hydrophobicity of phenylalanine and the positive charge of lysine is critical for both efficacy and safety. plos.org

Furthermore, lipopeptides containing lysine-rich tripeptides have demonstrated significant antimicrobial effects against both Gram-negative and Gram-positive bacteria. nih.govacs.org These molecules self-assemble into nanostructures that present the cationic lysine residues on the surface, facilitating interaction with bacterial membranes. acs.org The antimicrobial activity of these peptides is often observed at concentrations that are non-toxic to mammalian cells, making them promising candidates for future therapeutic development. nih.govacs.org

Table 3: Contribution of Lysine and Phenylalanine to Antimicrobial Peptide Activity

Amino AcidKey PropertyRole in Antimicrobial ActivitySource
Lysine Positively Charged (Cationic)Mediates initial electrostatic attraction to negatively charged microbial membranes. mdpi.com
Phenylalanine Hydrophobic, AromaticFacilitates insertion into and disruption of the lipid bilayer of the cell membrane. mdpi.com
Both AmphipathicityThe combination of charged and hydrophobic residues allows for effective membrane permeabilization. google.com

Advanced Analytical and Theoretical Methodologies in Lysyl Phenylalanyl Lysine Research

Spectroscopic Techniques for Detailed Peptide Characterization

Spectroscopy provides powerful, non-invasive tools to investigate the molecular structure, dynamics, and interactions of peptides like Lysyl-phenylalanyl-lysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. nih.gov For Lysyl-phenylalanyl-lysine, NMR can elucidate the spatial arrangement of the amino acid residues and the flexibility of the peptide backbone and side chains.

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances of the peptide. nih.gov The chemical shifts of these nuclei are highly sensitive to the local electronic environment, providing initial clues about the peptide's conformation and the protonation state of the lysine (B10760008) side-chain amino groups. nih.gov For instance, significant upfield shifts for protons and carbons can indicate proximity to an aromatic ring, a phenomenon relevant to the lysine residues flanking the central phenylalanine. nih.gov

NOESY experiments are particularly crucial for conformational analysis. They detect through-space interactions between protons that are close to each other (typically <5 Å), providing distance constraints that are used to build a 3D model of the peptide's preferred conformation in solution. The analysis of side-chain dynamics, particularly for the flexible lysine residues, can be achieved through ¹³C NMR relaxation studies, which provide insights into internal motions and rotational correlation times. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acid Residues in a Peptide Chain. Actual values for Lysyl-phenylalanyl-lysine would require experimental determination.
Amino AcidHα (ppm)Hβ (ppm)Other Side Chain Protons (ppm)HN (ppm)
Lysine (Lys)4.2-4.41.7-1.9Hγ: 1.4-1.6, Hδ: 1.6-1.8, Hε: 2.9-3.18.0-8.5
Phenylalanine (Phe)4.5-4.72.9-3.2Aromatic: 7.2-7.47.8-8.3

Mass Spectrometry for Peptide Sequence Verification and Post-Translational Modification Mapping

Mass spectrometry (MS) is an indispensable tool for verifying the primary structure (amino acid sequence) and identifying any post-translational modifications (PTMs) of peptides. nih.gov For Lysyl-phenylalanyl-lysine, high-resolution MS provides an accurate mass measurement of the intact peptide, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used to verify the sequence. The peptide is first ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected and fragmented. Collision-induced dissociation (CID) breaks the peptide bonds, generating a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

Furthermore, MS is highly effective for mapping PTMs on the lysine residues, which are common targets for modifications such as acetylation, methylation, and ubiquitination. nih.govchomixbio.com These modifications result in specific mass shifts that can be readily detected, allowing for the identification and localization of the PTM.

Table 2: Theoretical Monoisotopic m/z Values for the Protonated Precursor and Key Fragment Ions of Lysyl-phenylalanyl-lysine ([M+H]⁺).
Ion TypeSequencem/z
b₁K129.1022
b₂KF276.1655
y₁K147.1128
y₂FK294.1761
[M+H]⁺KFK421.2656

Fluorescence Spectroscopy for Real-Time Interaction and Recognition Studies

Fluorescence spectroscopy offers a highly sensitive method for studying molecular interactions in real-time. This is particularly applicable to Lysyl-phenylalanyl-lysine due to the intrinsic fluorescence of the phenylalanine residue. The aromatic side chain of phenylalanine acts as a natural fluorophore, absorbing light at around 260 nm and emitting fluorescence at around 282 nm.

The fluorescence properties (quantum yield, emission maximum, and lifetime) of phenylalanine are extremely sensitive to its local microenvironment. When Lysyl-phenylalanyl-lysine binds to another molecule (e.g., a protein, nucleic acid, or membrane), the environment around the phenylalanine residue changes. nih.gov This can lead to a measurable change in its fluorescence signal, such as quenching (decrease in intensity) or enhancement, and shifts in the emission wavelength. By monitoring these changes, researchers can study binding events, determine binding affinities (Kd), and investigate the kinetics of association and dissociation. This label-free approach allows for real-time observation of molecular recognition processes. nih.gov

Table 3: Photophysical Properties of Phenylalanine as an Intrinsic Fluorescent Probe.
PropertyTypical Value in Aqueous Solution
Absorption Maximum (λabs)~257 nm
Emission Maximum (λem)~282 nm
Quantum Yield (ΦF)~0.04
Fluorescence Lifetime (τ)~6 ns

Vibrational Sum Frequency Generation (SFG) Spectroscopy for Interfacial Adsorption Analysis

Vibrational Sum Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique used to study the structure and orientation of molecules at interfaces. nih.gov It is exceptionally well-suited for analyzing the adsorption of peptides like Lysyl-phenylalanyl-lysine onto surfaces such as lipid bilayers, polymers, or mineral interfaces. nih.govresearchgate.net

SFG is forbidden in media with inversion symmetry, making it highly sensitive to the interface where this symmetry is broken. nih.gov The technique provides a vibrational spectrum of the interfacial molecules. For peptides, the amide I band (1600–1700 cm⁻¹) is particularly informative as its frequency is correlated with the peptide's secondary structure. nih.gov For example, peaks around 1650 cm⁻¹ are characteristic of α-helical structures, while those near 1630 cm⁻¹ and 1680 cm⁻¹ suggest β-sheet conformations. nih.gov By analyzing the SFG spectra of Lysyl-phenylalanyl-lysine adsorbed at an interface, its secondary structure upon adsorption can be determined. Furthermore, by using different polarization combinations of the incident laser beams, the average orientation of the peptide with respect to the surface can be deduced. acs.org

Table 4: Characteristic Amide I Frequencies in SFG Spectra and Corresponding Peptide Secondary Structures.
Frequency Range (cm⁻¹)Associated Secondary Structure
~1620–1640β-sheet
~1650–1660α-helix / Random Coil
~1665–1680β-turn
>1680Antiparallel β-sheet

Chromatographic and Separation Science for Peptide Purification and Analysis

Chromatographic techniques are essential for the purification of synthetic peptides and the analysis of their purity and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. nih.gov For Lysyl-phenylalanyl-lysine, reversed-phase HPLC (RP-HPLC) is the most common method. In RP-HPLC, the peptide is separated on a hydrophobic stationary phase (typically C18) using a polar mobile phase, usually a gradient of water and a more nonpolar organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). rjptonline.org The peptide is retained based on its hydrophobicity, and a highly pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Furthermore, HPLC is critical for separating stereoisomers (diastereomers). Since solid-phase peptide synthesis can sometimes lead to partial racemization of amino acids, it is important to verify the stereochemical purity of the final product. Chiral HPLC, using a chiral stationary phase (CSP), can separate diastereomers of Lysyl-phenylalanyl-lysine, for example, distinguishing L-Lys-L-Phe-L-Lys from L-Lys-D-Phe-L-Lys. This is crucial as different stereoisomers can have vastly different biological activities.

Table 5: Example RP-HPLC Method Parameters for Purity Analysis of Lysyl-phenylalanyl-lysine.
ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 50% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm

Gel Filtration Chromatography for Peptide Isolation and Molecular Weight Estimation

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a crucial technique for the isolation and purification of peptides like Lysyl-phenylalanyl-lysine (Lys-Phe-Lys) from complex mixtures. This method separates molecules based on their hydrodynamic volume, or size in solution. The stationary phase consists of porous beads with a specific pore size distribution. Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules, such as the tripeptide Lys-Phe-Lys, can enter the pores, leading to a longer path and later elution.

The elution volume (Ve) of a peptide is inversely proportional to the logarithm of its molecular weight (MW). By calibrating the column with a series of standard proteins or peptides of known molecular weights, a standard curve can be generated by plotting the logarithm of MW against the elution volume. researchgate.net The molecular weight of an unknown peptide like Lys-Phe-Lys can then be estimated by comparing its elution volume to this standard curve.

For a tripeptide such as Lysyl-phenylalanyl-lysine, this technique is highly effective for separating it from larger proteins, smaller peptide fragments, or individual amino acids. The precise molecular weight of Lys-Phe-Lys is approximately 407.5 g/mol . In a typical gel filtration setup, it would elute after larger proteins but before single amino acids or salts.

Table 1: Illustrative Gel Filtration Chromatography Data for Molecular Weight Estimation

AnalyteMolecular Weight (Da)Elution Volume (mL)Log (MW)
Bovine Serum Albumin66,5008.54.82
Carbonic Anhydrase29,00010.24.46
Cytochrome C12,40012.14.09
Aprotinin6,50013.53.81
Lysyl-phenylalanyl-lysine 407.5 17.8 2.61
Phenylalanine165.219.52.22

Note: This data is illustrative. Actual elution volumes depend on specific column parameters, mobile phase, and flow rate.

Computational Chemistry and Molecular Modeling Approaches

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Prediction

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For Lysyl-phenylalanyl-lysine, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with its environment at an atomic level. nih.gov By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, revealing how the peptide folds, moves, and interacts with other molecules such as water, ions, or biological receptors. nih.govmdpi.com

Conformational Analysis: The presence of multiple rotatable bonds in Lys-Phe-Lys results in a vast conformational space. MD simulations can explore this space to identify stable low-energy conformations and the transitions between them. nih.gov This is crucial for understanding how the peptide's three-dimensional structure relates to its function. For instance, simulations can reveal the preferred dihedral angles of the peptide backbone and the orientation of the lysine and phenylalanine side chains. nih.gov

Intermolecular Interaction Prediction: MD simulations are particularly valuable for predicting how Lys-Phe-Lys will interact with other molecules. For example, simulations can model the binding of the peptide to a protein target, a lipid membrane, or a nanoparticle. escholarship.orgresearchgate.netsemanticscholar.org These simulations can quantify the energetic contributions of different types of interactions, such as electrostatic interactions (e.g., between the charged lysine side chains and a negatively charged surface) and hydrophobic interactions (e.g., involving the phenylalanine ring). nih.govescholarship.orgnaun.org This information is vital for predicting binding affinity and understanding the mechanism of action.

Table 2: Typical Parameters for an MD Simulation of Lysyl-phenylalanyl-lysine in Water

ParameterValue/DescriptionPurpose
Force FieldAMBER, GROMOS, CHARMMDescribes the potential energy of the system.
Water ModelTIP3P, SPC/EExplicitly models the solvent environment.
Box Size5 nm x 5 nm x 5 nm (cubic)Defines the simulation cell with periodic boundary conditions.
Temperature300 KMaintained using a thermostat (e.g., Nosé-Hoover).
Pressure1 barMaintained using a barostat (e.g., Parrinello-Rahman).
Simulation Time100-500 nanosecondsDuration of the simulation to capture relevant motions.
Time Step2 femtosecondsIntegration step for solving equations of motion.

Quantum Chemical Calculations for Reaction Mechanisms and Thermodynamic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can be applied to Lys-Phe-Lys to investigate properties that are inaccessible to classical methods like MD. nih.govcuni.cz

Reaction Mechanisms: QC calculations can elucidate the detailed mechanisms of chemical reactions involving Lys-Phe-Lys. By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine reaction pathways. cuni.czacs.org This is essential for understanding the peptide's chemical stability, degradation pathways, and enzymatic modifications.

Thermodynamic Properties: These methods can be used to calculate a wide range of thermodynamic properties with high precision. acs.org For Lys-Phe-Lys, this includes the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net Such data is fundamental for understanding the peptide's stability and its behavior in different environments. Furthermore, QC calculations can predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the molecule. A study on flexible tripeptide-Ni(II) ion interactions utilized DFT calculations to explore stable conformations and coordination pathways. acs.org

Table 3: Quantum Chemically Calculated Properties for a Tripeptide

PropertyDescriptionApplication for Lys-Phe-Lys
Electronic Energy Total energy of the electrons and nuclei in a specific conformation.Determining the relative stability of different peptide conformers.
Gibbs Free Energy Thermodynamic potential that measures the "useful" work obtainable from a system.Predicting the spontaneity of conformational changes or reactions.
Vibrational Frequencies Frequencies at which the molecule's bonds vibrate.Predicting the infrared (IR) spectrum for structural identification.
Activation Energy The minimum energy required to initiate a chemical reaction.Understanding the kinetics of peptide degradation or enzymatic cleavage.

Bioinformatics Tools for Predictive Modeling of Peptide Function and Metabolic Network Analysis

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. A variety of bioinformatics tools can be applied to Lys-Phe-Lys to predict its potential biological functions and understand its context within larger biological systems. frontiersin.orgnih.gov

Predictive Modeling of Peptide Function: Numerous online tools and databases can predict the biological activity of peptides based on their amino acid sequence. bio.toolsresearchgate.net For Lys-Phe-Lys, these tools might screen for potential antimicrobial, antioxidant, or cell-penetrating properties by comparing its sequence to databases of known bioactive peptides. Machine learning models, trained on large datasets of peptide sequences and their functions, can also be employed to generate hypotheses about the roles of novel peptides. frontiersin.org

Metabolic Network Analysis: Metabolic network analysis aims to understand the complex web of biochemical reactions within a cell or organism. uni-leipzig.de By querying metabolic databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) or MetaCyc, researchers can investigate the potential metabolic pathways involving Lys-Phe-Lys. This could include identifying the enzymes responsible for its synthesis from lysine and phenylalanine or its degradation into constituent amino acids. nih.gov Such analysis can provide insights into the peptide's physiological role and how its concentration might be regulated within a biological system. nih.govresearchgate.net

Table 4: Selected Bioinformatics Tools and Their Application to Lys-Phe-Lys Research

Tool/DatabaseCategoryPotential Application
BLAST (Basic Local Alignment Search Tool) Sequence SimilarityIdentify proteins containing the KFK sequence motif.
PepBank / APD3 Bioactive Peptide DatabaseScreen for known peptides with similar sequences and functions.
KEGG / MetaCyc Metabolic Pathway DatabaseIdentify potential synthesis and degradation pathways for the tripeptide.
I-TASSER / Rosetta Structure PredictionModel the 3D structure of Lys-Phe-Lys or its complexes. nih.gov
PLMLA PTM PredictionPredict potential post-translational modifications on lysine residues. bio.tools

Biophysical Techniques for Studying Peptide-Substrate Interactions

Quartz Crystal Microbalance (QCM) for Real-Time Adsorption Kinetics

Quartz Crystal Microbalance (QCM), often coupled with Dissipation monitoring (QCM-D), is a highly sensitive, label-free technique for studying molecular interactions and adsorption events at surfaces in real-time. nih.gov It operates by measuring changes in the resonance frequency (Δf) of a quartz crystal sensor. When molecules like Lys-Phe-Lys adsorb onto the sensor surface, the total oscillating mass increases, causing a decrease in the resonance frequency. mdpi.com This relationship is described by the Sauerbrey equation for thin, rigid films.

The technique is invaluable for characterizing the kinetics of peptide-substrate interactions. By flowing a solution of Lys-Phe-Lys over a sensor coated with a specific material (e.g., gold, silica, or a lipid bilayer), one can continuously monitor the association and dissociation phases of the binding event. acs.org This allows for the determination of key kinetic parameters:

Association rate constant (kon): The rate at which the peptide binds to the surface.

Dissociation rate constant (koff): The rate at which the peptide unbinds from the surface.

Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as koff/kon.

In addition to mass, QCM-D also measures the dissipation (ΔD), which provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed peptide layer. nih.gov For Lys-Phe-Lys, a rigid, uniform layer would result in a small ΔD, while a more diffuse, flexible, or hydrated layer would lead to a larger ΔD. Studies on similar dipeptides, such as lysyl-phenylalanine, have successfully used QCM to quantify adsorption to hydrophobic interfaces. figshare.com

Table 5: Representative QCM-D Data for Lys-Phe-Lys Adsorption onto a Surface

Time (s)EventΔf (Hz)ΔD (x10-6)Interpretation
0 - 120Baseline00Stable baseline in buffer.
120Peptide Injection Begins to decreaseBegins to increasePeptide starts adsorbing to the sensor surface.
120 - 600Association-252.1Mass increases as the peptide layer forms.
600Buffer Rinse Begins to increaseBegins to decreaseUnbound or weakly bound peptide is removed.
600 - 1200Dissociation-221.8Stable signal indicates strong, largely irreversible binding.

Future Directions and Emerging Research Avenues for Lysyl Phenylalanyl Lysine

Rational Design and Synthesis of Novel Lysyl-phenylalanyl-lysine Based Peptidomimetics with Enhanced Functionality

The direct application of peptides like Lysyl-phenylalanyl-lysine in various fields can be limited by factors such as proteolytic degradation and restricted conformational freedom. To overcome these challenges, the rational design and synthesis of peptidomimetics—molecules that mimic the structure and function of peptides—is a key future direction. mdpi.com Strategies such as N-methylation or the creation of peptoids, where the side chain is shifted to the peptide nitrogen atom, can be employed to increase metabolic stability and improve bioavailability. mdpi.com

The design of novel peptidomimetics will focus on enhancing specific functionalities. For instance, by creating dimeric structures or introducing different alkylamide groups at the C-terminus, it is possible to modulate the antimicrobial and biofilm-inhibiting properties of lysine- and phenylalanine-containing peptides. nih.govnih.gov Computational studies and molecular modeling will play a crucial role in predicting the binding affinity and interaction of these new molecules with their biological targets, guiding the synthetic process. mdpi.com The goal is to develop a new generation of peptidomimetics based on the Lysyl-phenylalanyl-lysine sequence with superior potency, selectivity, and stability for applications ranging from antimicrobial agents to therapeutic leads. mdpi.comnih.gov

Design StrategyPotential EnhancementRationale
N-methylation Increased metabolic stability, improved cell permeabilityReduces susceptibility to proteolytic enzymes. mdpi.com
Peptoid Synthesis Enhanced bioavailability, increased receptor affinityMoves side chains to the nitrogen atom, altering backbone structure. mdpi.com
Dimerization Potent and broad-spectrum activityMimics naturally occurring antimicrobial peptides (AMPs). nih.gov
Alkylamide Capping Controlled hydrophobicity and self-assemblyModulates interactions driving the formation of nanostructures. nih.gov

Development of Advanced Spectroscopic and Imaging Approaches for In Situ Studies of Peptide Behavior

Understanding the dynamic behavior of Lysyl-phenylalanyl-lysine in its native environment is critical for elucidating its mechanism of action and for the rational design of new materials. Future research will increasingly rely on the development and application of advanced spectroscopic and imaging techniques to study the peptide in situ. Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to probe the ionization states and intermolecular interactions of the peptide's constituent amino acids under various conditions.

Furthermore, advanced microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), will be essential for visualizing the nanostructures formed through the self-assembly of Lysyl-phenylalanyl-lysine and its derivatives. nih.gov Comprehending the kinetics of this self-assembly allows for the development of strategies to guide the formation of specific nanostructures by controlling factors like concentration and solvent composition. nih.gov The development of novel imaging probes and reporters that can be incorporated into the peptide sequence without disrupting its function will provide unprecedented spatial and temporal resolution of its interactions within complex biological systems.

Integration of Multi-Omics Data for a Systems-Level Understanding of Lysyl-phenylalanyl-lysine in Biological Networks

To fully comprehend the biological significance of Lysyl-phenylalanyl-lysine, a shift from a reductionist to a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a holistic view of the peptide's role in biological networks. mdpi.comtdl.org For example, by exposing cells or organisms to Lysyl-phenylalanyl-lysine and subsequently analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the pathways and processes modulated by the peptide. researchgate.net

This systems biology approach can reveal how the peptide's constituent amino acids, lysine (B10760008) and phenylalanine, are integrated into and affect broader metabolic pathways, such as the energy-intensive Aromatic Amino Acid biosynthesis pathway. nih.gov Computational tools will be essential to integrate and analyze these large, heterogeneous datasets, enabling the construction of predictive models of the peptide's interactions and functional consequences within a cell or organism. mdpi.comresearchgate.net This comprehensive understanding is crucial for identifying potential therapeutic applications and for predicting off-target effects.

Omics LayerInformation GainedPotential Application for Lysyl-phenylalanyl-lysine
Genomics Identifies genetic variations affecting peptide interaction/response.Personalized medicine approaches.
Transcriptomics Reveals changes in gene expression in response to the peptide.Elucidation of molecular mechanisms of action. researchgate.net
Proteomics Quantifies changes in protein abundance and post-translational modifications.Identification of direct binding partners and downstream effectors.
Metabolomics Measures changes in small molecule metabolites.Understanding the impact on cellular metabolism. nih.gov

Engineering of Microbial Systems for Sustainable Production and Modification of Lysine/Phenylalanine Peptides

The chemical synthesis of peptides can be costly and environmentally challenging. oxfordglobal.com A significant future direction is the development of engineered microbial systems for the sustainable and scalable production of Lysyl-phenylalanyl-lysine and related peptides. researchgate.net Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are well-characterized hosts that can be genetically engineered to overproduce specific amino acids and peptides. nih.govnih.gov

Metabolic engineering strategies will be employed to enhance the biosynthetic pathways for lysine and phenylalanine, the building blocks of the tripeptide. nih.govresearchgate.net This includes improving the intracellular levels of precursors, alleviating feedback inhibition of key enzymes, and increasing the export of the final product. nih.gov Furthermore, synthetic biology approaches can be used to introduce novel enzymatic machinery for the direct synthesis of the tripeptide or to create modified versions with unnatural amino acids, expanding its chemical diversity and functionality. nih.govwikipedia.org This bio-based production offers a greener, more cost-effective alternative to traditional chemical synthesis. oxfordglobal.com

Exploration of Lysyl-phenylalanyl-lysine in the Development of Novel Bio-inspired Materials and Nanosystems

The inherent ability of peptides containing aromatic and charged residues to self-assemble into ordered nanostructures makes them excellent candidates for the development of novel bio-inspired materials. nih.govd-nb.info The self-assembly of Lysyl-phenylalanyl-lysine and its derivatives can be driven by a combination of noncovalent interactions, including hydrogen bonding, π-π stacking of the phenylalanine residues, and electrostatic interactions from the lysine residues. nih.govnih.gov

Future research will focus on controlling this self-assembly process to create a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. These materials have potential applications in biomedical fields, for example, as scaffolds for 2D and 3D cell culture or as carriers for drug delivery. d-nb.info By modifying the peptide sequence—for instance, by adding functional groups like benzyloxycarbonyl (Z-group) to mimic additional aromatic residues—researchers can fine-tune the properties of the resulting materials, such as their mechanical strength and biocompatibility. nih.gov The exploration of these self-assembling properties opens up exciting possibilities for creating advanced, functional nanosystems based on the simple Lysyl-phenylalanyl-lysine motif.

Q & A

Q. How to mitigate batch-to-batch variability in Lysyl-phenylalanyl-lysine synthesis for longitudinal studies?

  • Solution : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs), use design-of-experiments (DoE) to optimize synthesis parameters, and establish release criteria (e.g., ≥95% purity, ≤2% D-isomer content) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Lysyl-phenylalanyl-lysine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.